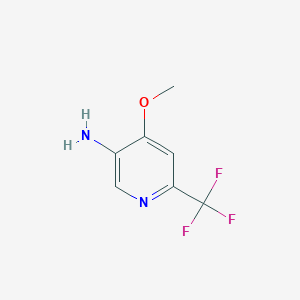

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

CAS No.: 1702059-31-1

Cat. No.: VC2884396

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1702059-31-1 |

|---|---|

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 4-methoxy-6-(trifluoromethyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3 |

| Standard InChI Key | KKDNXPAWWBBTED-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1N)C(F)(F)F |

| Canonical SMILES | COC1=CC(=NC=C1N)C(F)(F)F |

Introduction

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a synthetic organic compound with the chemical formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a pyridine ring with a methoxy group and a trifluoromethyl group.

Synthesis and Preparation

While specific synthesis methods for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyridine derivatives. These processes typically include substitution reactions to introduce the methoxy and trifluoromethyl groups.

For similar compounds, synthesis may involve:

-

Starting Materials: Pyridine derivatives with suitable functional groups.

-

Reagents: Methylation agents for introducing the methoxy group and trifluoromethylation reagents.

-

Conditions: Various solvents and catalysts may be used depending on the specific reaction steps.

Applications and Research Findings

-

Antifungal and Insecticidal Activities: Trifluoromethyl pyrimidine derivatives have demonstrated good antifungal activities against several fungal species and moderate insecticidal activities .

-

Anticancer Properties: Some trifluoromethyl pyrimidine derivatives have exhibited anticancer activities, though generally less potent than established drugs like doxorubicin .

| Activity | Description |

|---|---|

| Antifungal | Effective against Botryosphaeria dothidea, Phompsis sp., and others at 50 μg/mL |

| Insecticidal | Moderate activity against Mythimna separata and Spodoptera frugiperda at 500 μg/mL |

| Anticancer | Shows activity against PC3, K562, Hela, and A549 cell lines at 5 μg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume